molecular formula C14H12N2O4 B387511 N-(4-nitrophenyl)-2-phenoxyacetamide CAS No. 102818-93-9

N-(4-nitrophenyl)-2-phenoxyacetamide

Cat. No.: B387511
CAS No.: 102818-93-9
M. Wt: 272.26g/mol
InChI Key: OPPGBYUDMBADNI-UHFFFAOYSA-N
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Description

Overview of Acetamide (B32628) and Phenoxyacetamide Derivatives in Chemical Research

Acetamide and its derivatives are a significant class of organic compounds that feature prominently in medicinal chemistry. The acetamide functional group is a common scaffold found in numerous pharmaceuticals and biologically active molecules. For instance, derivatives of acetamide are known to exhibit a wide range of therapeutic properties.

Phenoxyacetamide derivatives, a subclass of acetamides, are also of considerable interest to researchers. These compounds have been investigated for a variety of biological activities. For example, certain phenoxyacetamide derivatives have been synthesized and evaluated for their potential antimicrobial properties against various bacterial and fungal strains. nih.gov The versatility of the phenoxyacetamide scaffold allows for structural modifications that can modulate its biological efficacy.

Significance of the N-(4-nitrophenyl) Moiety in Molecular Design

The N-(4-nitrophenyl) group is a common structural motif in medicinal chemistry and materials science. The nitro group (-NO₂) is a strong electron-withdrawing group, which can significantly influence the electronic properties of the entire molecule. This electronic effect can be crucial for molecular interactions, such as binding to biological targets.

Furthermore, the 4-nitrophenyl group often serves as a key intermediate in the synthesis of more complex molecules. The nitro group can be readily reduced to an amino group (-NH₂), which can then be further functionalized, making N-(4-nitrophenyl) derivatives valuable precursors in the development of new compounds, including potential drug candidates and other commercially important chemicals. jcbsc.orgmdpi.com For instance, N-(4-nitrophenyl)acetamide (also known as p-nitroacetanilide) is a vital semi-product in the manufacturing of various dyes and pharmaceuticals. jcbsc.org

Interactive Data Tables

Below are interactive tables summarizing key data related to N-(4-nitrophenyl)-2-phenoxyacetamide and its precursors.

Table 1: Physicochemical Properties of N-(4-nitrophenyl)acetamide

PropertyValueSource
Molecular FormulaC₈H₈N₂O₃ jcbsc.orgnih.gov
Molar Mass180.16 g/mol jcbsc.orgnih.gov
Melting Point212-216 °C jcbsc.org
AppearanceYellow-green to green-brown crystalline solid jcbsc.org
SolubilityPartially soluble in water and chloroform; soluble in ethanol jcbsc.org

Table 2: Spectroscopic Data for N-(4-nitrophenyl)acetamide

TechniqueCharacteristic Peaks/SignalsSource
FTIR (cm⁻¹)~3275 (N-H stretch), ~1678 (C=O stretch), ~1559 & ~1540 (N=O stretch) jcbsc.org
UV-Vis (λmax, nm)315.78, 223.45, 201.39 jcbsc.org
Mass Spec (m/z)181.1 (M+H)⁺, 138.1, 123.1, 107.1, 77.1 researchgate.net

Table 3: Synthesis of a Related Compound: 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide

A study by Kim et al. (2018) provides a synthetic route for a structurally similar compound, which can be adapted for the synthesis of this compound. The general two-step procedure involves:

Amide formation: Reaction of a substituted phenoxyacetic acid with 4-nitroaniline (B120555) to form the amide bond.

Williamson ether synthesis: Further modification of the phenoxy ring if required.

For the specific synthesis of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, the following steps were reported:

2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide and potassium carbonate were dissolved in acetonitrile (B52724) and stirred.

A solution of 1-bromohexane (B126081) and sodium iodide was added, and the mixture was refluxed.

The product was extracted and purified. mdpi.com

This methodology suggests that this compound could be synthesized by reacting 2-phenoxyacetic acid with 4-nitroaniline in the presence of a suitable coupling agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-nitrophenyl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-14(10-20-13-4-2-1-3-5-13)15-11-6-8-12(9-7-11)16(18)19/h1-9H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPGBYUDMBADNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 4 Nitrophenyl 2 Phenoxyacetamide

General Synthetic Routes for N-(4-nitrophenyl)-2-phenoxyacetamide and its Analogs

The construction of this compound can be achieved through several strategic pathways that focus on the formation of its two critical bonds: the amide linkage and the ether linkage.

The most direct method for synthesizing the target molecule is through the formation of the amide bond via acylation. This strategy involves the reaction of 4-nitroaniline (B120555) with a suitable phenoxyacetyl derivative. The key reaction is the nucleophilic acyl substitution where the amino group of 4-nitroaniline attacks the carbonyl carbon of the acylating agent.

A common and effective acylating agent for this purpose is phenoxyacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. This approach is a direct application of the well-established Schotten-Baumann reaction conditions. iitk.ac.inwikipedia.org The synthesis of amides from amines and acyl chlorides is a classic transformation in organic chemistry. quora.com

Analogous acylation reactions, such as the acetylation of substituted nitroanilines using acetic anhydride, demonstrate the versatility of this approach for creating N-aryl amides. For example, N-(4-Methoxy-2-nitrophenyl)acetamide can be synthesized by the acetylation of 4-methoxy-2-nitroaniline with acetic anhydride. nih.gov Similarly, N-(4-hydroxy-2-nitrophenyl)acetamide is synthesized from 4-hydroxy-2-nitroaniline using the same reagent. nih.gov These examples underscore the reliability of acylation for forming the C-N bond in this class of compounds.

An alternative synthetic strategy focuses on forming the phenoxy ether linkage as the key bond-forming step. This can be accomplished via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. In this approach, a phenoxide salt (e.g., sodium phenoxide) acts as the nucleophile, attacking an electrophilic carbon.

For the synthesis of this compound, this would involve the reaction of sodium phenoxide with N-(4-nitrophenyl)-2-chloroacetamide. The latter can be prepared by reacting 4-nitroaniline with chloroacetyl chloride. This pathway builds the molecule by first establishing the N-aryl acetamide (B32628) framework and subsequently introducing the phenoxy group.

Complex molecules are often constructed through multistep synthetic sequences to ensure high yields and purity. libretexts.orgyoutube.com A logical multistep pathway for this compound involves the preparation of the acylating agent followed by the final amidation step.

A representative two-step synthesis is outlined below:

Preparation of Phenoxyacetyl Chloride: Phenoxyacetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to convert the carboxylic acid into the more reactive acyl chloride. This is a standard procedure for activating carboxylic acids for acylation.

Amide Formation: The resulting phenoxyacetyl chloride is then reacted with 4-nitroaniline, typically under Schotten-Baumann conditions, to yield the final product, this compound.

This pathway is advantageous as it allows for the purification of intermediates, potentially leading to a purer final product. The synthesis of the related compound N-(4-nitrophenyl) acetamide often starts with the nitration of N-phenylacetamide, which serves as an important intermediate in the production of various dyes and pharmaceuticals. jcbsc.orgresearchgate.net

Table 1: Multistep Synthesis Pathway for this compound

Step Reactant 1 Reactant 2 Reagent/Conditions Product
1 Phenoxyacetic acid Thionyl chloride (SOCl₂) Anhydrous solvent (e.g., DCM) Phenoxyacetyl chloride

The Schotten-Baumann reaction is a widely used method for synthesizing amides from amines and acid chlorides. wikipedia.orgjk-sci.com The reaction is named after German chemists Carl Schotten and Eugen Baumann. wikipedia.orgquora.com Its mechanism involves a nucleophilic acyl substitution. iitk.ac.in

The mechanism for the synthesis of this compound proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-nitroaniline attacks the electrophilic carbonyl carbon of phenoxyacetyl chloride. This forms a tetrahedral intermediate.

Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as a leaving group.

Deprotonation: The resulting protonated amide is deprotonated by a base (e.g., hydroxide ion or pyridine) present in the reaction mixture. This neutralization step drives the reaction to completion and forms the final amide product. chemistnotes.com

The use of a two-phase solvent system, consisting of water and an organic solvent like dichloromethane, is common. The base resides in the aqueous phase to neutralize the generated acid, while the reactants and product remain in the organic phase. wikipedia.org

Derivatization and Structural Modification Strategies

Derivatization involves the chemical modification of a compound to produce a new compound with different properties. mdpi-res.com For this compound, modifications can be targeted at several positions, but the nitrophenyl moiety is a key site for structural variation.

The chemical properties and reactivity of the nitrophenyl ring are significantly influenced by the electronic nature of its substituents. The incumbent nitro (-NO₂) and acetamido (-NHCOCH₂OPh) groups exert powerful and opposing electronic effects.

Nitro Group (-NO₂): This group is strongly electron-withdrawing due to both resonance and inductive effects. It deactivates the aromatic ring towards electrophilic aromatic substitution and is a meta-director. Conversely, its strong deactivating nature makes the ring susceptible to nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group.

Acetamido Group (-NHCOR): The nitrogen atom's lone pair can be delocalized into the aromatic ring, making this group an activator and an ortho-, para-director for electrophilic aromatic substitution.

The interplay of these two groups dictates the regioselectivity of further substitutions. For instance, introducing an additional substituent via electrophilic substitution would likely be directed to the positions ortho to the activating acetamido group (positions 2 and 6).

The electronic character of other substituents added to the ring can further modulate its reactivity. Kinetic studies on related compounds, such as the aminolysis of S-4-nitrophenyl substituted thiobenzoates, show that electron-withdrawing substituents on the phenyl ring increase the reaction rate, while electron-donating groups decrease it. researchgate.net This principle can be applied to predict how substituents on the nitrophenyl ring of this compound would affect its reactivity in various chemical transformations. For example, adding another electron-withdrawing group like bromine, as in N-(2-Bromo-4-nitrophenyl)acetamide, would further increase the ring's susceptibility to nucleophilic attack. frontierspecialtychemicals.com

Table 2: Predicted Effects of Additional Substituents on the Nitrophenyl Moiety

Substituent (X) Position on Ring Electronic Effect Predicted Impact on Reactivity (Nucleophilic Aromatic Substitution)
-Cl, -Br Ortho to -NHCOR Electron-withdrawing (Inductive) Increase
-OCH₃ Ortho to -NHCOR Electron-donating (Resonance) Decrease
-CN Ortho to -NHCOR Electron-withdrawing Increase

Modifications of the Phenoxy Ring and Linker

The phenoxy ring and the ether linkage in this compound are prime targets for structural modifications to generate novel derivatives with potentially enhanced properties. Research into related phenoxyacetic acid analogs has demonstrated the feasibility of introducing a variety of substituents onto the phenoxy ring. These modifications can significantly influence the molecule's electronic and steric properties.

While specific examples of modifications on this compound are not extensively documented, the general strategies for derivatizing the phenoxy ring in similar structures can be extrapolated. These synthetic approaches typically involve the use of substituted phenols in the initial synthesis or post-synthesis modification of the phenoxy ring.

Table 1: Potential Modifications of the Phenoxy Ring in Phenoxyacetamide Derivatives

SubstituentPotential Position of SubstitutionRationale for Modification
Alkyl groups (e.g., -CH₃, -C₂H₅)ortho-, meta-, para-To increase lipophilicity and study steric effects.
Halogens (e.g., -F, -Cl, -Br)ortho-, meta-, para-To modulate electronic properties and introduce sites for further reactions.
Methoxy (B1213986) group (-OCH₃)ortho-, meta-, para-To increase electron density and potential for hydrogen bonding.
Nitro group (-NO₂)ortho-, meta-, para-To introduce a strong electron-withdrawing group and a site for reduction to an amine.

The ether linkage, while generally stable, can also be a point of modification. Strategies could involve replacing the oxygen atom with sulfur to create a thioether linkage, or introducing alkyl chains of varying lengths to alter the flexibility and spacing between the two aromatic rings.

Diversification of the Acetamide Scaffold

The acetamide portion of this compound serves as a crucial scaffold that can be diversified to create a library of new compounds. The amide bond itself is a key functional group that influences the molecule's conformation and hydrogen bonding capabilities.

One common approach to diversify the acetamide scaffold is through N-substitution. While the parent compound has a hydrogen on the amide nitrogen, this can be replaced with various alkyl or aryl groups. For instance, in the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties, various substituents on the phenyl ring of the acetamide were explored to study their impact on biological activity mdpi.com.

Table 2: Examples of Acetamide Scaffold Diversification in Related Compounds

ModificationExample Compound ClassReference
N-Alkylation/ArylationN-phenylacetamide derivatives containing 4-arylthiazole moieties mdpi.com
Acetyl Group ModificationN-substituted 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-yl-2-sulphanyl acetamides kfupm.edu.sa
Introduction of HeterocyclesN-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives nih.gov

These examples, while not directly on this compound, highlight the chemical feasibility and potential for creating a diverse range of analogs by modifying the acetamide scaffold.

Chemical Reactivity and Reaction Mechanisms of the Compound

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the nitro group, the two phenyl rings, and the acetamide linkage.

Reactions Involving the Nitro Group (e.g., Reduction to Amino Derivatives)

The nitro group on the phenyl ring is a versatile functional group that can undergo a variety of chemical transformations, with reduction to an amino group being one of the most significant. This transformation is a key step in the synthesis of many pharmaceutical and dye intermediates. The reduction of aromatic nitro compounds to their corresponding anilines can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

A common and efficient method for this reduction is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas. This method is often preferred due to its clean reaction profile and high yields. For example, the synthesis of N-(4-aminophenyl)-2-phenoxyacetamide can be achieved by the catalytic hydrogenation of this compound vulcanchem.com.

Chemical reduction methods offer an alternative to catalytic hydrogenation. Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective in reducing aromatic nitro groups. For instance, the synthesis of N-(4-aminophenyl) acetamide from N-(4-nitrophenyl) acetamide has been successfully carried out using iron and zinc as catalysts in an acidic medium researchgate.netresearchgate.net.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/CatalystReaction ConditionsAdvantages
H₂/Pd-CHydrogen gas pressure, solvent (e.g., ethanol, ethyl acetate)High yield, clean reaction
Fe/HClAcidic medium, heatCost-effective
Sn/HClAcidic medium, heatEffective for various substrates
Zn/NH₄ClAqueous mediumMild reaction conditions
Na₂S₂O₄ (Sodium dithionite)Aqueous or alcoholic solutionSelective reduction in the presence of other functional groups

The resulting amino group in N-(4-aminophenyl)-2-phenoxyacetamide is significantly more reactive than the nitro group and can participate in a range of subsequent reactions, such as diazotization followed by Sandmeyer reactions, or acylation to form further derivatives.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Phenyl Rings

The two phenyl rings in this compound exhibit different reactivities towards aromatic substitution reactions due to the electronic effects of their respective substituents.

The phenyl ring bearing the nitro group is highly deactivated towards electrophilic aromatic substitution. The nitro group is a strong electron-withdrawing group, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. Any electrophilic substitution that does occur would be directed to the meta position relative to the nitro group.

Conversely, this same phenyl ring is activated towards nucleophilic aromatic substitution. The electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, facilitating the displacement of a suitable leaving group.

The phenoxy ring, on the other hand, is activated towards electrophilic aromatic substitution. The oxygen atom of the phenoxy group can donate a lone pair of electrons to the aromatic ring through resonance, increasing its electron density. This makes the ring more susceptible to attack by electrophiles, with substitution being directed to the ortho and para positions. Electrophilic halogenation of aromatic compounds, a typical electrophilic aromatic substitution, often requires a Lewis acid catalyst for less reactive substrates wikipedia.org.

Influence of Functional Groups on Compound Reactivity Patterns

Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the phenyl ring to which it is attached towards electrophilic attack and activates it towards nucleophilic attack.

Phenoxy Group (-OPh): The ether oxygen is an activating group for electrophilic aromatic substitution on the phenoxy ring, directing incoming electrophiles to the ortho and para positions.

Acetamide Group (-NHCOCH₃): The amide group itself can influence the reactivity of the adjacent nitrophenyl ring. The nitrogen lone pair can be delocalized into the carbonyl group, but it can also have a weak activating effect on the aromatic ring through resonance, although this is largely overshadowed by the deactivating effect of the nitro group. The amide C-N bond can also undergo hydrolysis under acidic or basic conditions, although this typically requires harsh conditions.

The interplay of these electronic effects governs the regioselectivity and rate of chemical reactions involving this compound. Understanding these influences is crucial for designing synthetic routes to new derivatives and for predicting the compound's behavior in different chemical environments.

Computational and Theoretical Investigations of N 4 Nitrophenyl 2 Phenoxyacetamide

Molecular Modeling and Simulations

Molecular modeling and simulations serve as a computational microscope, offering a detailed view of molecular structure and dynamics.

Studies on other related compounds, such as N,N-diethyl-2[(4'-substituted)phenylthio]acetamides, indicate the common existence of stable gauche and cis conformers in the gas phase. nih.gov The relative stability of these conformers is influenced by factors like intramolecular interactions and the polarity of the solvent, which alters the population ratio of each conformer. nih.gov For N-(4-nitrophenyl)-2-phenoxyacetamide, the key dihedral angles would be those around the C-N amide bond and the C-O ether linkage, which dictate the spatial relationship between the two aromatic rings and the acetamide (B32628) bridge.

Selected Dihedral Angles in a Structurally Related Compound, N-[4-(4-Nitrophenoxy)phenyl]acetamide researchgate.net

Description of Dihedral AngleMolecule 1 (Degrees)Molecule 2 (Degrees)
Angle between Acetamide Group and Adjacent Benzene (B151609) Ring44.7719.06
Angle between the Two Benzene Rings64.4680.84

Electronic structure calculations determine the distribution of electrons within a molecule, which governs its reactivity and spectroscopic properties. Key aspects include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. fiveable.me A smaller gap generally implies higher reactivity. fiveable.me

In this compound, the HOMO is expected to be located primarily on the electron-rich phenoxy group and the amide linkage, while the LUMO is likely concentrated on the electron-deficient nitrophenyl ring, due to the strong electron-withdrawing nature of the nitro group. nih.gov This separation of FMOs facilitates intramolecular charge transfer (ICT), a characteristic crucial for various applications, including non-linear optics.

Computational studies on a similar compound, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, calculated a HOMO-LUMO gap of 5.406 eV, suggesting high stability. nih.gov For that molecule, the HOMO was found to be distributed over the entire structure, while the LUMO was more localized on the phenyl ring system. nih.gov Given the presence of the strongly deactivating nitro group in this compound, a smaller HOMO-LUMO gap compared to its non-nitrated analogues is anticipated.

Calculated Frontier Molecular Orbital Energies and Related Parameters for N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide nih.gov

ParameterValue
HOMO Energy-6.13 eV
LUMO Energy-0.724 eV
Energy Gap (ΔE)5.406 eV

Quantum Chemical Approaches

Quantum chemical methods provide a more rigorous theoretical treatment to predict molecular properties with high accuracy.

Vibrational frequency calculations predict the frequencies at which a molecule will absorb infrared (IR) radiation or scatter Raman light, corresponding to specific molecular vibrations (stretching, bending, rocking). ksu.edu.sa These predicted spectra are invaluable for interpreting experimental FT-IR and FT-Raman data, allowing for precise assignment of vibrational modes. nih.gov

For this compound, key vibrational modes would include the N-H stretch of the amide group, the C=O (Amide I) stretch, the asymmetric and symmetric stretches of the NO2 group, and various C-O and C-N stretches. Theoretical calculations on related molecules like 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide have shown excellent agreement between calculated and experimental wavenumbers. esisresearch.org In such studies, the N-H stretching vibration is typically observed in the region of 3370–3170 cm⁻¹. researchgate.net A red shift (a shift to lower frequency) in the experimental N-H stretching band compared to the calculated value often indicates a weakening of the N-H bond due to factors like intermolecular hydrogen bonding. researchgate.netesisresearch.org The nitro group typically shows strong, characteristic bands for its asymmetric and symmetric stretching vibrations. esisresearch.org

Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups in a Related Compound, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide esisresearch.org

Vibrational AssignmentExperimental IRExperimental RamanCalculated (DFT)
NO₂ Asymmetric Stretch154815411564
NO₂ Symmetric Stretch-13401345

Non-linear optical (NLO) materials have applications in modern technologies like optical switching and data storage. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, a phenomenon quantified by polarizability (α) and hyperpolarizabilities (β, γ). The first hyperpolarizability (β) is particularly important for second-order NLO effects. researchgate.net

Molecules possessing a large first hyperpolarizability typically feature a conjugated π-electron system connecting an electron-donor group with an electron-acceptor group. researchgate.net this compound fits this profile perfectly, with the phenoxy group acting as a potential donor, the nitrophenyl group as a strong acceptor, and the acetamide bridge facilitating electronic communication. Computational studies on analogous compounds, such as 2-Nitro-N-(4-nitrophenyl)benzamide and 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide, have confirmed that their calculated first hyperpolarizability values are significant, making them attractive candidates for further NLO research. researchgate.netresearchgate.net The extended π-electron delocalization across such molecular systems is a key factor responsible for their enhanced NLO properties. researchgate.net

In Silico Drug Discovery Applications

In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are integral to modern drug discovery. They allow for the rapid screening of virtual compound libraries to identify potential drug candidates. Acetamide and benzamide (B126) derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties. esisresearch.orgresearchgate.netscispace.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. The binding affinity is estimated using a scoring function, typically expressed in kcal/mol. A study on the related compound N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide performed docking against the matrix metalloproteinase-2 (MMP-2) enzyme, a target in cancer therapy. nih.gov The results showed favorable binding energies, indicating that the compound could act as an inhibitor. nih.gov Given its structural similarity, this compound could be a promising candidate for similar in silico screening against various therapeutic targets. The combination of the phenoxyacetamide scaffold with the nitro functionality provides a unique electronic and steric profile that could be explored for targeted inhibitor design.

Molecular Docking Results for a Related Compound, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, with MMP-2 Protein Target nih.gov

ParameterValue
Binding Energy-7.48 kcal/mol
Interacting Amino Acid Residues(Specific residues involved in hydrogen bonding and hydrophobic interactions)

Structure-Based Pharmacophore Modeling for Ligand Design

There are no published studies detailing the creation of a structure-based pharmacophore model derived from the interaction of this compound with a specific biological target. Pharmacophore modeling is a crucial step in ligand design, identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. mdpi.com Such an analysis for this compound would require a known protein target and structural data of the protein-ligand complex, which are not currently available.

Molecular Docking Simulations for Target Binding Affinity and Interactions

Specific molecular docking studies for this compound have not been reported. This type of simulation predicts the preferred orientation of a molecule when bound to a target protein, estimating its binding affinity.

Without molecular docking simulations, a detailed analysis of the protein-ligand interaction modes—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—for this compound within a protein's active site cannot be provided.

There is no available data on the predicted binding free energies for this compound with any biological target. This calculation provides a quantitative measure of binding affinity, which is critical for ranking potential drug candidates. cu.edu.eg While studies on other phenoxyacetamide derivatives have reported binding free energies, these values are specific to the particular ligand and protein studied and cannot be extrapolated. nih.gov

Predictive ADME/Tox Profiling for Drug Candidate Evaluation

A predictive ADME/Tox profile for this compound is not available in the literature. These in silico methods assess a compound's drug-likeness by predicting its pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity, including mutagenic potency. nih.govbohrium.com While general ADMET prediction tools are available, a specific, validated profile for this compound has not been published.

Structure Activity Relationship Sar Studies of N 4 Nitrophenyl 2 Phenoxyacetamide Derivatives

Correlation of Substituent Effects with Observed Biological Potency

The biological potency of N-(4-nitrophenyl)-2-phenoxyacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. The nitro group (NO2) itself is a critical functional group known to be an efficient scaffold in bioactive molecules, often acting as a pharmacophore. nih.gov The antimicrobial activity of many nitro compounds is linked to redox reactions within cells, where the reduction of the nitro group produces toxic intermediates that can lead to cell death. nih.gov

In a study evaluating a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives for antitubercular activity against Mycobacterium tuberculosis H37Rv, the effects of various substituents on the N-phenyl ring were systematically investigated. mdpi.comnih.gov The results demonstrate a clear correlation between the electronic properties of the substituents and the observed biological potency, measured as the Minimum Inhibitory Concentration (MIC). mdpi.com

Key findings from this research include:

Electron-withdrawing groups: The presence of strong electron-withdrawing groups on the N-phenyl ring was generally associated with higher antitubercular potency. mdpi.com For instance, the introduction of a nitro group at the ortho position of the N-phenyl ring resulted in the most potent compound in the series, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide (3m), with an MIC value of 4 µg/mL. mdpi.comnih.gov This compound was also effective against a rifampin-resistant strain of M. tuberculosis. mdpi.com

Halogen substituents: Halogen atoms (F, Cl, Br) on the N-phenyl ring also contributed to potent activity. Compounds with chloro or bromo substituents at the para-position and a trifluoromethyl group at the meta-position exhibited MIC values of 16 µg/mL. mdpi.com

Electron-donating groups: In contrast, the introduction of electron-donating groups, such as methyl (CH3) or methoxy (B1213986) (OCH3), on the N-phenyl ring led to a significant decrease in activity, with MIC values of 64 µg/mL. mdpi.com

This suggests that the electronic character of the N-phenyl ring is a key determinant of activity. The potency is enhanced by electron-withdrawing substituents, which can influence the molecule's interaction with its biological target or affect its metabolic stability. mdpi.comnih.gov

CompoundSubstituent (R) on N-phenyl ringMIC (µg/mL) against M. tuberculosis H37Rv
3aH32
3b4-F32
3d4-Cl16
3f4-Br16
3h4-CH364
3i4-OCH364
3j3-CF3, 4-Cl16
3m2-NO24
3n3-NO28
3o4-NO28

Data sourced from research on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. mdpi.com

Influence of Aromatic Ring Modifications on Activity and Selectivity Profiles

Modifications to both the phenoxy and the N-phenyl aromatic rings of the core structure have a profound impact on the activity and selectivity of the derivatives. The parent scaffold, this compound, contains two key aromatic rings that are primary targets for modification.

Phenoxy Ring Modifications: The substitution pattern on the phenoxy ring is critical. In the antitubercular series mentioned previously, all compounds contained a 3-fluoro and a 4-nitro substitution on the phenoxy ring. mdpi.com This specific arrangement was chosen based on the known antibacterial properties of halonitroanilides and the aim of creating potent antitubercular agents through molecular hybridization. mdpi.com The presence of both the fluoro and nitro groups on this ring is considered essential for the high potency observed in the most active derivatives. mdpi.com

N-phenyl Ring Modifications: As detailed in the previous section, modifications to the N-phenyl ring directly modulate the biological activity. The position of substituents is as important as their electronic nature. For example, placing a nitro group on the N-phenyl ring resulted in high potency, with the ortho-substituted derivative (MIC = 4 µg/mL) being slightly more active than the meta- and para-substituted derivatives (MIC = 8 µg/mL). mdpi.com This indicates that steric factors, in addition to electronic effects, likely play a role in the molecule's interaction with its target. mdpi.com Such positional differences can alter the molecule's conformation, affecting how it fits into a binding site and influencing its selectivity profile. nih.gov

The systematic variation of substituents on the aromatic rings allows for the fine-tuning of the molecule's properties to achieve not only high potency but also selectivity for the intended biological target over other enzymes or receptors, which is a key goal in drug design. nih.gov

Rational Design Principles for Optimizing Biological Activity

The SAR data gathered from this compound derivatives provides a foundation for the rational design of new, more potent, and selective analogs. nih.gov The primary goal is to leverage the understanding of how specific structural features influence biological activity to guide future synthetic efforts.

Key principles for optimizing the biological activity of this scaffold include:

Exploitation of Electron-Withdrawing Moieties: The consistent observation that strong electron-withdrawing groups on the N-phenyl ring enhance antitubercular activity is a primary design principle. mdpi.com Future designs should focus on incorporating other electron-deficient groups or combinations of substituents that lower the electron density of this ring. mdpi.com The nitro group has proven particularly effective and can be considered a key pharmacophoric element. mdpi.comnih.gov

Strategic Halogenation: The inclusion of halogen atoms, particularly fluorine and chlorine, on both aromatic rings is a valuable strategy. mdpi.com Halogens can modulate lipophilicity, membrane permeability, and metabolic stability, in addition to their electronic effects. The 3-fluoro substituent on the phenoxy ring of the antitubercular agents was a crucial component of their design. mdpi.com

Positional Isomerism: The observation that the position of a substituent can significantly alter potency (e.g., ortho- vs. para-nitro substitution on the N-phenyl ring) highlights the importance of exploring positional isomers. mdpi.com Molecular modeling and docking studies can be employed to predict optimal substitution patterns that enhance binding affinity to the biological target.

Molecular Hybridization: The initial design of the potent 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide series was based on a molecular hybridization approach, combining the 2-phenoxy-N-phenylacetamide scaffold with features of halonitroanilides. mdpi.com This principle of combining known pharmacophores or structural motifs from different active compounds remains a powerful strategy for discovering novel and potent chemical entities.

By applying these rational design principles, medicinal chemists can systematically modify the this compound scaffold to develop new derivatives with improved therapeutic potential. nih.gov The readily available nature of this chemical framework makes it an attractive starting point for the development of novel agents against various diseases. mdpi.com

Applications in Chemical Synthesis and Other Scientific Fields

Role as Synthetic Intermediates in Organic Synthesis

N-(4-nitrophenyl)-2-phenoxyacetamide serves as a key intermediate in the synthesis of a variety of organic compounds. Aromatic nitro compounds are recognized for their importance as starting materials and intermediates in the creation of a wide range of industrially significant products. mdpi.comjcbsc.org The presence of the nitro group allows for a diverse range of chemical transformations, making it a versatile building block. frontiersin.org

The core structure of this compound is found in various molecules with potential therapeutic applications. Phenoxyacetamide derivatives, in general, are explored in medicinal chemistry for their potential to be developed into new drugs. researchgate.net The related compound, N-(4-nitrophenyl)acetamide, is a known semi-product in the manufacturing of various pharmaceutical compounds. jcbsc.orgresearchgate.net The nitroaromatic component is a feature of numerous established drugs, such as nimesulide (B1678887) and nifuratel. mdpi.com

The synthetic utility of this compound lies in the chemical reactivity of the nitro group, which can be readily reduced to an amino group. This transformation opens up a plethora of possibilities for further functionalization, allowing for the construction of more complex molecules with potential biological activity. For instance, phenylacetamide derivatives bearing a nitro moiety have been shown to possess anticancer properties. nih.gov The general class of nitro compounds is considered an indispensable building block for the synthesis of pharmaceutically relevant molecules in both academic and industrial research. frontiersin.org

Table 1: Potential Pharmaceutical Scaffolds from this compound Derivatives

Original Functional Group Transformation Resulting Functional Group Potential Therapeutic Area
Nitro (-NO2) Reduction Amino (-NH2) Building block for various active pharmaceutical ingredients
Amide (-CONH-) Hydrolysis Carboxylic acid and Amine Further derivatization

Similar to its role in pharmaceutical synthesis, the structural motifs within this compound are relevant to the agrochemical industry. Nitroaromatic compounds are foundational in the synthesis of many pesticides. The transformation of related aminophenol-derived nitro-acetamido-phenol compounds can lead to the formation of substances with herbicidal potential. mdpi.com This suggests that this compound could serve as a precursor for novel agrochemicals. The synthesis of bioactive molecules often involves the use of such versatile building blocks that can be chemically modified to achieve desired properties, including phytotoxicity for herbicide development. mdpi.com

Catalytic Applications (e.g., as Ligands in Metal-Catalyzed Reactions)

The molecular structure of this compound contains potential donor atoms in the ether and amide oxygen atoms, as well as the pi-system of the aromatic rings, which could allow it to function as a ligand in metal-catalyzed reactions. The formation of stable complexes with transition metals is a key feature of ligands used in catalysis.

While direct catalytic applications of this compound are not extensively documented, the principles of coordination chemistry suggest its potential. For instance, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole, which also contains a nitrophenyl group, act as ligands to form stable complexes with transition metals, exhibiting enhanced catalytic activity in processes like organic transformations. nih.gov The electron-withdrawing nature of the nitro group in such ligands can influence the electronic environment of the metal center, potentially enhancing its reactivity. nih.gov This principle could apply to metal complexes formed with this compound.

Table 2: Potential Coordination Sites of this compound for Metal Catalysis

Functional Group Potential Donor Atom(s) Role in Coordination
Phenoxy Ether Oxygen Lewis base, can coordinate to a metal center
Acetamide (B32628) Amide Oxygen Strong donor site for metal coordination

Analytical Chemistry Applications (e.g., as Colorimetric Reagents)

In analytical chemistry, there is a continuous search for new reagents for the detection and quantification of various analytes. The structure of this compound, featuring a chromophoric nitro group, suggests its potential use as a colorimetric reagent. Colorimetric sensors often rely on a change in color upon interaction with an analyte, such as a metal ion. nih.gov

The principle behind this potential application lies in the chelation of metal ions by the ligand, which can lead to a change in the electronic structure and, consequently, the absorption spectrum of the molecule. The ether and amide oxygen atoms of this compound could act as binding sites for metal ions. Upon complexation, the electronic properties of the nitrophenyl group could be altered, resulting in a visible color change. This would enable its use in the development of new analytical methods for metal ion detection. While specific studies on this compound as a colorimetric sensor are not widely reported, the fundamental properties of the molecule make it a candidate for such applications. nih.gov

Future Research Directions and Translational Potential

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The future exploration of N-(4-nitrophenyl)-2-phenoxyacetamide will likely hinge on innovative derivatization strategies. The core structure presents multiple sites for chemical modification, offering the potential to enhance its biological activity. Research could focus on substitutions at various positions on both the nitrophenyl and phenoxy rings. For instance, the introduction of different functional groups, such as halogens, alkyl, or methoxy (B1213986) groups, could significantly influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets. nih.govnih.gov

A systematic approach to creating a library of derivatives would be a crucial first step. This would involve synthesizing a range of analogs and screening them for various biological activities. For example, the synthesis of a series of N-(substituted phenyl)-2-phenoxyacetamide derivatives has been a common strategy to explore structure-activity relationships (SAR) within this chemical class. nih.gov Such studies have indicated that the nature and position of substituents on the phenyl rings can dramatically alter the pharmacological profile, leading to enhanced potency and selectivity. nih.govnih.gov

In-depth Mechanistic Investigations of Promising Biological Activities

Should initial screenings reveal significant biological activity, in-depth mechanistic studies will be paramount. Understanding how this compound exerts its effects at a molecular level is crucial for its development as a therapeutic agent. For related phenoxyacetamide compounds, activities such as the inhibition of key enzymes or interference with signaling pathways have been reported. nih.govnih.gov

Future research should, therefore, aim to identify the specific molecular targets of this compound. This could involve a variety of experimental approaches, including enzyme inhibition assays, receptor binding studies, and gene expression profiling. For instance, if the compound shows anticancer potential, studies could investigate its effects on cell cycle progression, apoptosis induction, or the inhibition of cancer-related proteins. nih.govmdpi.com Similarly, if antimicrobial activity is observed, the focus would be on its impact on microbial growth, biofilm formation, and the integrity of the cell wall or membrane. nih.govresearchgate.net

Advanced Computational Modeling for Predictive Compound Design and Optimization

Computational modeling will be an indispensable tool in the future research of this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the compound's behavior and guide the design of more potent derivatives.

QSAR studies can help to establish a mathematical relationship between the chemical structure of a series of derivatives and their biological activity. This can aid in predicting the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. Molecular docking simulations can predict the binding orientation and affinity of this compound and its analogs to specific biological targets. This can help to elucidate the mechanism of action and provide a rational basis for designing derivatives with improved binding characteristics.

Exploration of New Therapeutic Areas and Industrial Applications

While initial research on related compounds has pointed towards anticancer, anti-inflammatory, and antimicrobial applications, the full therapeutic potential of this compound may extend to other areas. nih.govnih.govevitachem.comnih.gov Future research should not be limited to these initial findings but should also explore other potential therapeutic avenues. This could include its evaluation as an antiviral, antifungal, or antiparasitic agent.

Beyond the pharmaceutical industry, there may be potential industrial applications for this compound. For instance, its antimicrobial properties could be harnessed in the development of new preservatives or disinfectants. Its synthesis is related to that of N-(4-nitrophenyl) acetamide (B32628), a compound used in the production of dyes and other chemicals. jcbsc.org

Scale-Up and Process Optimization for Efficient Synthesis

For any promising compound to be viable for commercialization, an efficient and scalable synthetic process is essential. Future research will need to focus on optimizing the synthesis of this compound. This includes improving reaction yields, reducing the number of synthetic steps, and utilizing cost-effective and environmentally friendly reagents and solvents.

Process development and scale-up studies will be necessary to transition the synthesis from a laboratory scale to a pilot or industrial scale. This will involve addressing challenges such as heat transfer, mixing, and purification at a larger scale to ensure consistent product quality and a commercially viable process. The synthesis of related phenoxyacetic acid derivatives often starts from phenol (B47542) and chloroacetic acid, providing a potential starting point for process optimization. nih.gov

Q & A

Q. How to design a robust SAR study for this compound analogs?

  • Methodological Answer : Systematically vary substituents on the phenyl ring (e.g., electron-donating/withdrawing groups) and acetamide chain (e.g., alkyl vs. aryl). Test analogs in parallel using high-throughput screening (HTS) and employ multivariate analysis (e.g., PCA) to identify key bioactivity drivers .

Q. What quality control measures ensure reproducibility in scaled-up synthesis?

  • Methodological Answer : Implement Process Analytical Technology (PAT) tools (e.g., inline FTIR for real-time monitoring). Use Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry). Validate batches via NMR and HPLC against reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.